Levobunolol - 47141-42-4

Levobunolol

Catalog Number: EVT-273326
CAS Number: 47141-42-4
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levobunolol is the levo-isomer of bunolol, a non-selective beta-adrenergic receptor antagonist. [] It exhibits significantly higher potency compared to its dextro-isomer in terms of beta-blocking activity. [] Levobunolol has found applications in scientific research, particularly in ophthalmology, due to its ability to influence intraocular pressure.

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. It reduces intraocular pressure (IOP) by decreasing aqueous humor production. []
  • Relevance: Timolol is a first-generation ophthalmic beta-blocker and serves as a frequent comparator to Levobunolol in numerous studies examining efficacy in reducing IOP, impact on cardiovascular parameters like heart rate, and ocular tolerability. While both are non-selective beta-blockers, Levobunolol has demonstrated potential advantages in certain studies, such as longer duration of action, enabling once-daily dosing, [] and potentially less impact on precorneal tear film stability. []

Betaxolol

  • Compound Description: Betaxolol is a beta-adrenergic receptor antagonist with relative selectivity for the beta-1 receptor subtype. It is primarily used to treat glaucoma and ocular hypertension by reducing aqueous humor production. [, ]
  • Relevance: Betaxolol, alongside Timolol, acts as another point of comparison for Levobunolol. While all three drugs are used to lower IOP, Betaxolol exhibits cardioselectivity, primarily targeting beta-1 receptors, while Levobunolol exhibits non-selective beta-blockade. This distinction is clinically relevant, as Betaxolol may present a safer profile for patients with reactive airway disease, where non-selective blockade could exacerbate bronchospasm. []

Dihydrolevobunolol (DHB)

  • Compound Description: Dihydrolevobunolol (DHB) is an active metabolite of Levobunolol, possessing equipotent activity as a beta-adrenergic receptor antagonist. It is formed via enzymatic reduction of Levobunolol. [, ]
  • Relevance: Dihydrolevobunolol is a key metabolite of Levobunolol and contributes to its overall therapeutic effect in lowering IOP. Studies have shown that DHB achieves significant concentrations in ocular tissues following topical Levobunolol administration. [] Notably, the formation of DHB is pH-dependent, influenced by the buffering capacity of the ophthalmic formulation. [, ]

Carteolol

  • Compound Description: Carteolol is a non-selective beta-adrenergic receptor antagonist indicated for the management of elevated intraocular pressure associated with glaucoma. []
  • Relevance: Similar to Timolol and Betaxolol, Carteolol serves as a comparative agent to Levobunolol in assessing efficacy and safety profiles. Notably, one study found that Levobunolol demonstrated superior efficacy in reducing IOP compared to Carteolol. []

Metipranolol

  • Compound Description: Metipranolol is a non-selective beta-adrenergic receptor antagonist utilized in the treatment of glaucoma to lower intraocular pressure. []
  • Relevance: A study comparing the ocular comfort of Levobunolol and Metipranolol found that patients generally reported less discomfort with Levobunolol, particularly in terms of burning and stinging sensations. []

Brimonidine

  • Compound Description: Brimonidine is an alpha-2 adrenergic receptor agonist used to reduce IOP in glaucoma patients. []
  • Relevance: Although Brimonidine operates via a distinct mechanism (alpha-2 agonism) compared to Levobunolol (beta-blockade), a study directly compared their efficacy in preventing IOP spikes after Nd:YAG laser capsulotomy. The results demonstrated that both drugs were equally effective for this purpose. []

Dorzolamide

  • Compound Description: Dorzolamide is a carbonic anhydrase inhibitor, acting to reduce IOP by inhibiting the enzyme carbonic anhydrase, which is involved in aqueous humor production. []

Apraclonidine

  • Compound Description: Apraclonidine is an alpha-2 adrenergic receptor agonist used to reduce IOP, particularly in cases of acute glaucoma. []
  • Relevance: Apraclonidine, like Brimonidine, offers a different mechanism for IOP reduction compared to Levobunolol. A study in beagles found that Apraclonidine effectively lowered blood pressure, while Levobunolol did not significantly affect this parameter. []
Source and Classification

Levobunolol hydrochloride is classified as a non-selective beta-blocker. Its systematic name is 1(2H)-lenone, 3,4-dihydro-5-(3-(tert-butylamino)-2-hydroxypropoxy)-, hydrochloride. The compound's CAS Registry Number is 27912-14-7. It is utilized primarily in the form of eye drops to manage conditions such as glaucoma. The drug operates by blocking beta-adrenergic receptors, which are involved in regulating aqueous humor production in the eye .

Synthesis Analysis

Levobunolol can be synthesized through various methods, with one prominent route involving the reaction of 5-hydroxy-7-tetralone with epichlorohydrin at reflux temperature to produce 5-(3-chloro-2-hydroxypropoxy)-7-tetralone. This intermediate is then condensed with butylamine in refluxing alcohol to yield Levobunolol .

Additionally, a recent study highlighted a chemo-enzymatic synthesis approach using CAL L4777 lipase for enantioselective kinetic resolution. This method produced enantiopure forms of Levobunolol with high enantiomeric excess and yield . The synthesis parameters typically include controlling temperature and reaction time to optimize product yield and purity.

Molecular Structure Analysis

The molecular formula of Levobunolol is C17H26ClNO3C_{17}H_{26}ClNO_3, with a molar mass of approximately 291.391 g/mol. The compound features a chiral center, making it optically active. Its structure consists of a tetralone core substituted with a tert-butylamino group and a hydroxypropoxy side chain, which contributes to its biological activity .

Structural Data

  • InChIKey: DNTDOBSIBZKFCP-YDALLXLXSA-N
  • Melting Point: 209 to 211 °C (hydrochloride form)
  • Solubility: Soluble in water (hydrochloride) and methanol; slightly soluble in ethanol .
Chemical Reactions Analysis

Levobunolol participates in various chemical reactions typical for beta-blockers. Notably, it can undergo hydrolysis to form dihydrolevobunolol, an equally active metabolite. This transformation occurs primarily within ocular tissues after administration as eye drops .

In synthetic pathways, Levobunolol can react with various reagents depending on the desired derivatives or modifications to enhance its pharmacological properties or reduce side effects.

Mechanism of Action

Levobunolol functions by blocking both beta-1 and beta-2 adrenergic receptors. The beta-1 receptors are predominantly found in cardiac tissues, while beta-2 receptors are located in the ciliary body of the eye, where they regulate aqueous humor production. By inhibiting these receptors, Levobunolol effectively reduces intraocular pressure without significant effects on pupil size or accommodation .

The onset of action occurs within one hour post-administration, achieving maximum effect within two to six hours and lasting up to sixteen hours .

Physical and Chemical Properties Analysis

The physical properties of Levobunolol include:

  • Appearance: White crystalline powder (hydrochloride).
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

Chemical properties include its behavior as a weak base due to the presence of the amino group, which allows it to interact with various biological targets effectively .

Applications

Levobunolol has significant clinical applications:

  • Ocular Hypertension Management: Used as an eye drop formulation to lower intraocular pressure in patients with glaucoma.
  • Cardiovascular Events Prevention: While primarily used for ocular conditions, its beta-blocking properties may have implications for cardiovascular health management .

Recent research also explores Levobunolol's potential in creating molecularly imprinted polymers for enhanced drug delivery systems and improved sensing capabilities .

Properties

CAS Number

47141-42-4

Product Name

Levobunolol

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1

InChI Key

IXHBTMCLRNMKHZ-LBPRGKRZSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Solubility

2.51e-01 g/L

Synonyms

AKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.